molecular formula C7H11N3O B1357875 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole CAS No. 915921-82-3

3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole

Cat. No. B1357875
M. Wt: 153.18 g/mol
InChI Key: HVPGJKMIHQOPDG-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole is a chemical compound with the empirical formula C11H8O2 . Its molecular weight is 172.18 .


Molecular Structure Analysis

The InChI key for 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole is HVPGJKMIHQOPDG-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC(=CN=C1)C2CCCN2 .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole is 162.23 g/mol . It has a topological polar surface area of 24.9 Ų . The compound has one rotatable bond . The exact mass and monoisotopic mass are both 162.115698455 g/mol .

Scientific Research Applications

  • Imidazole and its derivatives :

    • Application : Imidazole is a nitrogen-containing heterocyclic ring which possesses biological and pharmaceutical importance. It improves pharmacokinetic characteristics of lead molecules and thus is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
    • Methods of Application : There are several methods used for the synthesis of imidazole-containing compounds .
    • Results or Outcomes : The imidazole derivatives possess extensive spectrum of biological activities such as antibacterial, anticancer, antitubercular, antifungal, analgesic, and anti-HIV activities .
  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- :

    • Application : This compound is a stereoisomer and has been studied for its chemical properties .
    • Methods of Application : The 3D structure of this compound can be viewed using Java or Javascript .
    • Results or Outcomes : The compound is classified as aromatic due to the presence of a sextet of π-electrons .
  • PF-543 :

    • Application : PF-543 strongly and selectively inhibits SK1, a sphingosine kinase involved in the growth of cells, including cancer cells .
    • Methods of Application : The underlying reason for its not high anticancer effect remains difficult to explain .
    • Results or Outcomes : The tail group of PF-543 is being studied for its effects .

properties

IUPAC Name

3-methyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-9-7(11-10-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPGJKMIHQOPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609204
Record name 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole

CAS RN

915921-82-3
Record name 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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